Harpagoside

Catalog No.
S548952
CAS No.
19210-12-9
M.F
C24H30O11
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Harpagoside

CAS Number

19210-12-9

Product Name

Harpagoside

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C24H30O11

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1

InChI Key

KVRQGMOSZKPBNS-FMHLWDFHSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

Harpagophytum extract WS 1531, harpagoside, harpagoside-B, WS 1531, WS1531

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4

Isomeric SMILES

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4

The exact mass of the compound Harpagoside is 494.17881 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Harpagoside is a prominent cinnamoylated iridoid glycoside and the primary bioactive marker compound isolated from the roots of Harpagophytum procumbens (Devil's Claw). In industrial and laboratory procurement, it is predominantly utilized as a highly purified primary reference standard for pharmacopoeial compliance and as a targeted molecular probe in anti-inflammatory research. Structurally characterized by a cyclopentapyran ring system conjugated with a cinnamic acid ester, harpagoside serves as a prodrug-like precursor that undergoes specific enzymatic hydrolysis (via beta-glucosidase) to exert its pharmacological effects. Its procurement is driven by the strict regulatory requirements for botanical standardization and the need for a reproducible, matrix-free baseline in cyclooxygenase-2 (COX-2) and cytokine inhibition assays [1].

Substituting pure harpagoside with crude Harpagophytum extracts or related iridoid aglycones (such as harpagide) compromises both analytical integrity and experimental reproducibility. In quality control workflows, crude extracts are highly variable (ranging from 0.5% to over 3% harpagoside content) and contain interfering matrix components, making them fundamentally incapable of serving as primary calibration standards for HPLC or qNMR [1]. In pharmacological and in vitro assays, utilizing whole extracts introduces confounding synergistic or antagonistic effects from secondary metabolites like 8-O-p-coumaroylharpagide and verbascoside. Furthermore, substituting harpagoside with its aglycone, harpagide, drastically alters receptor binding thermodynamics; the absence of the cinnamoyl moiety significantly reduces the molecule's binding affinity to key inflammatory enzymes like COX-2, rendering the aglycone an inadequate substitute for targeted mechanism-of-action studies [2].

Pharmacopoeial Standardization and HPLC Calibration Baseline

The European Pharmacopoeia (Ph. Eur.) mandates a strict minimum threshold of 1.2% w/w harpagoside for medicinal-grade Harpagophytum root. Pure harpagoside (≥98% purity) is required as the primary reference standard to calibrate HPLC-DAD instruments for this quantification. Crude extracts cannot self-calibrate due to variable baseline concentrations and matrix interference [1].

Evidence DimensionAnalytical calibration suitability
Target Compound DataPure Harpagoside (≥98% HPLC): provides absolute baseline for quantification
Comparator Or BaselineCrude botanical extract: highly variable baseline (0.5% - 3.0% content)
Quantified DifferencePure standard enables exact quantification to meet the mandatory 1.2% w/w regulatory threshold.
ConditionsHPLC-DAD or qNMR analytical workflows per Ph. Eur. guidelines

Procurement of the pure analytical standard is a strict regulatory requirement for the QA/QC batch release of commercial botanical extracts.

Target Binding Affinity and COX-2 Specificity

The structural presence of the cinnamoyl group in harpagoside is critical for its interaction with inflammatory enzymes. Molecular docking studies demonstrate that harpagoside exhibits a significantly stronger binding affinity to the COX-2 active domain, with an estimated binding energy of -9.13 kcal/mol, compared to its aglycone counterpart, harpagide, which only achieves -5.53 kcal/mol [1].

Evidence DimensionCOX-2 binding energy (thermodynamic affinity)
Target Compound DataHarpagoside: -9.13 kcal/mol
Comparator Or BaselineHarpagide (aglycone): -5.53 kcal/mol
Quantified DifferenceHarpagoside demonstrates a 3.6 kcal/mol stronger binding affinity to COX-2 than harpagide.
ConditionsComputer-assisted drug design and molecular docking models

Justifies the selection of harpagoside over simpler iridoid aglycones for targeted mechanism-of-action studies focused on COX-2 selective inhibition.

Reproducible In Vitro Cytokine Suppression

In controlled in vitro environments, pure harpagoside provides reproducible suppression of pro-inflammatory cytokines without the cytotoxic or confounding variables of crude mixtures. In LPS-stimulated monocytic THP-1 cells, pure harpagoside dose-dependently inhibits the secretion of TNF-α, IL-6, and IL-8 at non-cytotoxic concentrations ranging from 50 to 250 μg/mL [1].

Evidence DimensionCytokine (TNF-α, IL-6, IL-8) suppression
Target Compound DataPure Harpagoside: Dose-dependent inhibition at 50–250 μg/mL
Comparator Or BaselineLPS-stimulated baseline (no inhibitor)
Quantified DifferenceSignificant, targeted reduction of cytokine expression at defined non-cytotoxic concentrations.
ConditionsPMA-differentiated monocytic THP-1 cells treated with LPS

Procuring the pure isolate ensures reproducible immune-modulatory assay results, eliminating the batch-to-batch variability inherent to whole plant extracts.

Pharmacopoeial QA/QC and Batch Standardization

Harpagoside is indispensable as a primary analytical reference standard for HPLC-DAD and LC-MS quantification. It is procured by quality control laboratories to certify that commercial Devil's Claw root extracts meet the strict European Pharmacopoeia compliance threshold of at least 1.2% w/w harpagoside[1].

COX-2 Inhibition and Anti-Inflammatory Assay Development

Due to its superior binding affinity (-9.13 kcal/mol) compared to its aglycone, pure harpagoside is the preferred bioactive probe for in vitro models evaluating targeted cyclooxygenase-2 (COX-2) inhibition and the downstream suppression of pro-inflammatory cytokines like TNF-α and IL-6 [2].

Prodrug and Enzymatic Hydrolysis Pathway Research

Harpagoside is utilized in metabolic and pharmacokinetic studies to model the beta-glucosidase-mediated hydrolysis of complex iridoid glycosides. Researchers procure the intact molecule to study its transformation into active aglycone forms (e.g., H-harpagide and cinnamic acid) within simulated gastrointestinal environments [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

494.17881177 Da

Monoisotopic Mass

494.17881177 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8KGS1DC5ZU

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19210-12-9

Wikipedia

Harpagoside

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 08-15-2023
1: Cheng J, Di LQ, Shan JJ, Zhao XL, Kang A, Bi XL, Li JS. [Studies on effects of Achyranthes bidentata on tongsaimai pellets main active ingredients chlorogenic acid, isoliquiritin, harpagoside and glycyrrhizin in vivo pharmacokinetics]. Zhongguo Zhong Yao Za Zhi. 2014 Apr;39(8):1502-8. Chinese. PubMed PMID: 25039191.

Explore Compound Types